molecular formula C30H25NO4 B1334009 Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid CAS No. 269078-79-7

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid

Cat. No.: B1334009
CAS No.: 269078-79-7
M. Wt: 463.5 g/mol
InChI Key: PEYWNXMITXNNRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) . The reaction conditions are generally mild, and the product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, where the amino acid is anchored to a resin and sequentially reacted with Fmoc-protected amino acids . The use of automated synthesizers allows for high-throughput production and consistent quality.

Chemical Reactions Analysis

Types of Reactions: Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid undergoes several types of reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: DCC or HBTU in DMF.

Major Products Formed:

    Deprotection: The free amino acid.

    Coupling: Peptides with the desired sequence.

Scientific Research Applications

Chemistry: Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it ideal for solid-phase peptide synthesis .

Biology and Medicine: In biological research, this compound is used to create peptide-based drugs and probes. It is also employed in the study of protein-protein interactions and enzyme-substrate relationships .

Industry: Industrially, it is used in the production of therapeutic peptides and as a building block for complex organic molecules .

Mechanism of Action

The mechanism of action of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

Comparison with Similar Compounds

  • Fmoc-3-amino-2-benzyl-propionic acid
  • Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid

Uniqueness: Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is unique due to its biphenyl side chain, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYWNXMITXNNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373272
Record name Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269078-79-7
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269078-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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